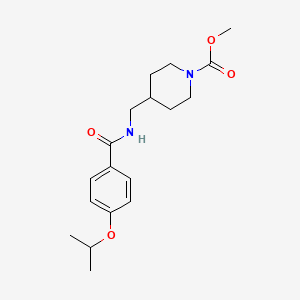

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H26N2O4. It is related to the piperidine class of compounds, which are widely used in the artificial fibre industry, as solvents, and as intermediates for organic synthesis .

Synthesis Analysis

The synthesis of related compounds involves reactions with various reagents. For instance, 4-Methylpiperidine can be used to synthesize bioactive compounds such as dimethyl bis (4-methylpiperidine-dithiocarbamato- S, S ′)-tin (IV), ( E )-4- (4′-methylpiperidino- N -alkoxy) stilbenes, and 4-methylpiperidinoalkylthio and 4-methylpiperidinoalkoxy derivatives of ( E )-chalcone . A reaction of β-enamino diketone with methylhydrazine provided a corresponding tert-butyl 4-[4-(methoxycarbonyl)-1-methyl-1 H -pyrazol-5-yl]piperidine-1-carboxylate .Molecular Structure Analysis

The molecular structure of related compounds such as 4-Methylpiperidine has been analyzed. The empirical formula for 4-Methylpiperidine is C6H13N . The SMILES string for this compound is CC1CCNCC1 .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . They are also used in the aqueous carrier medium and amide penetrants in inks and water-soluble paints .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 4-Methylpiperidine have been analyzed. It has a refractive index of n20/D 1.446 (lit.), a boiling point of 124 °C (lit.), and a density of 0.838 g/mL at 25 °C (lit.) .Scientific Research Applications

- Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate exhibits promising anticancer potential. Researchers have explored its effects on tumor cell lines, studying its cytotoxicity and apoptosis-inducing properties. The compound’s unique structure may interfere with cancer cell growth pathways, making it an interesting candidate for further investigation .

- In the realm of antiviral research, this piperidine derivative has shown activity against specific viruses. Scientists have studied its efficacy against RNA viruses, including influenza and hepatitis C. Understanding its mechanism of action could lead to novel antiviral therapies .

- Malaria remains a global health challenge, and novel antimalarial agents are urgently needed. Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate has been evaluated for its antimalarial activity. Researchers investigate its potential as a component of combination therapies or as a standalone drug .

- The compound’s structural features make it an interesting candidate for antimicrobial drug development. Researchers explore its effects against bacterial pathogens, including drug-resistant strains. Investigating its mode of action and potential synergy with existing antibiotics is crucial .

- Chronic inflammation contributes to various diseases. Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate may modulate inflammatory pathways. Studies have examined its impact on pro-inflammatory cytokines and immune responses. Further research could reveal its therapeutic potential in inflammatory disorders .

- Piperidine derivatives often exhibit neuroprotective effects. Researchers have explored whether Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate can protect neurons from oxidative stress, excitotoxicity, or neurodegenerative processes. Understanding its interactions with neural receptors and pathways is essential .

Anticancer Properties

Antiviral Applications

Antimalarial Strategies

Antimicrobial Applications

Anti-Inflammatory Properties

Neuroprotective Investigations

Mechanism of Action

While the exact mechanism of action for “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” is not specified in the search results, related compounds such as Piperine have shown activity against cancer, inflammation, hypertension, and asthma . Piperine has also been found to have antidepressant-like effects .

Safety and Hazards

Future Directions

Piperidine derivatives are being utilized in different therapeutic applications and have shown several important pharmacophoric features . This suggests that “Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate” and related compounds may have potential for future research and development in the field of drug discovery.

properties

IUPAC Name |

methyl 4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13(2)24-16-6-4-15(5-7-16)17(21)19-12-14-8-10-20(11-9-14)18(22)23-3/h4-7,13-14H,8-12H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDZTQQJGUBTDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4-isopropoxybenzamido)methyl)piperidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)

![(E)-4-(Dimethylamino)-N-[2-oxo-2-(2-phenylethylamino)ethyl]but-2-enamide](/img/structure/B2704133.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)

![3-benzyl-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2704135.png)